2-AMINO-4-(2,5-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
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Overview
Description
2-AMINO-4-(2,5-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a quinoline core, a morpholine ring, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(2,5-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the morpholine ring and other functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(2,5-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with different functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-AMINO-4-(2,5-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(2,5-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and morpholine-containing molecules. These compounds may share some structural features and chemical properties with 2-AMINO-4-(2,5-DIMETHOXYPHENYL)-7,7-DIMETHYL-1-(MORPHOLIN-4-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C24H30N4O4 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-amino-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-1-morpholin-4-yl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H30N4O4/c1-24(2)12-18-22(19(29)13-24)21(16-11-15(30-3)5-6-20(16)31-4)17(14-25)23(26)28(18)27-7-9-32-10-8-27/h5-6,11,21H,7-10,12-13,26H2,1-4H3 |
InChI Key |
JOEHVTKRDJFMEX-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=C(C=CC(=C4)OC)OC)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=C(C=CC(=C4)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
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